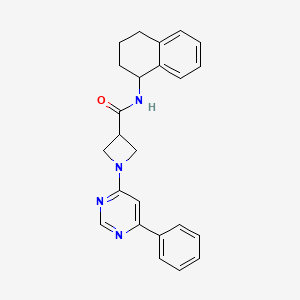
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a fascinating compound at the intersection of medicinal chemistry and organic synthesis. Known for its unique structure and potential biological activities, this compound has garnered significant interest in research fields spanning from drug discovery to material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves multi-step organic reactions. A common route may start with the reaction of a quinazoline precursor with phenethyl bromide under basic conditions to form a substituted quinazoline intermediate. Subsequently, this intermediate undergoes a cyclization reaction with 4-(trifluoromethyl)benzoic acid and an appropriate reagent to form the oxadiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of each step to maximize yield and purity. This includes the use of catalytic agents, controlled temperatures, and high-purity starting materials. In some instances, solvent choices and purification methods such as recrystallization or chromatography may be employed to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Oxidative reactions can occur at the phenethyl side chain, often forming ketones or carboxylic acids.
Reduction: Reduction may target the oxadiazole ring or quinazoline core, leading to a spectrum of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents could include halogenated compounds, amines, or organometallic reagents.
Major Products
The products of these reactions typically involve functionalized derivatives that could be further utilized in synthetic pathways or tested for biological activities.
科学的研究の応用
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione finds applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Evaluated for its potential as a bioactive molecule in various assays.
Medicine: Studied for its potential as a therapeutic agent, particularly in targeting specific biological pathways implicated in diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity, often leading to inhibition or activation of particular biological pathways. Detailed studies on molecular docking and binding assays provide insights into these interactions at a molecular level.
類似化合物との比較
Similar Compounds
3-phenethyl-7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
3-phenethyl-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
What sets 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which imparts unique electronic properties, influencing its reactivity and interaction with biological molecules. This makes it particularly valuable in medicinal chemistry for designing potent and selective drugs.
There you have it—an in-depth look at a fascinating compound
特性
CAS番号 |
1357796-47-4 |
|---|---|
分子式 |
C25H17F3N4O3 |
分子量 |
478.431 |
IUPAC名 |
3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |
InChIキー |
XYDNFURRBIKJNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557175.png)
![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)
![3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2557178.png)
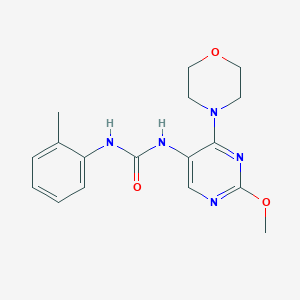
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2557186.png)
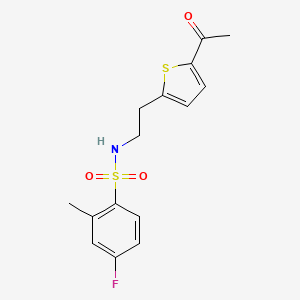

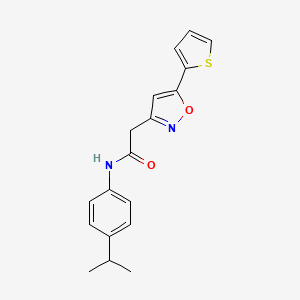
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2557192.png)
![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)
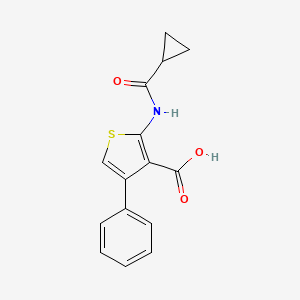
![1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
